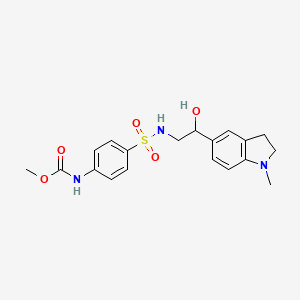

methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate is a structurally complex organic compound featuring a carbamate group, a sulfamoyl linker, and a 1-methylindolin-5-yl moiety. The indolin group is a bicyclic structure comprising a benzene ring fused with a pyrrolidine ring, which is methylated at the nitrogen atom. This compound’s structural uniqueness lies in its combination of a sulfamoylphenylcarbamate backbone with a hydroxylated indolin substituent, which may confer neuroprotective or receptor-modulating properties .

Key functional groups include:

- Carbamate group: Known for pesticidal and pharmaceutical applications (e.g., enzyme inhibition).

- Sulfamoyl linker: Enhances solubility and facilitates interactions with biological targets.

Properties

IUPAC Name |

methyl N-[4-[[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S/c1-22-10-9-13-11-14(3-8-17(13)22)18(23)12-20-28(25,26)16-6-4-15(5-7-16)21-19(24)27-2/h3-8,11,18,20,23H,9-10,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTPYUBYDMDZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through the reaction of the indole derivative with a suitable sulfonamide reagent, such as chlorosulfonic acid, followed by neutralization with a base.

Carbamate Formation: The final step involves the reaction of the sulfamoyl-indole intermediate with methyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Oxidation: Indole-2,3-dione derivatives

Reduction: Amino derivatives

Substitution: Various substituted carbamates

Scientific Research Applications

Methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmacologically active molecules, including potential anticancer, antiviral, and antimicrobial agents.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industrial Applications: The compound is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, while the sulfamoyl and carbamate groups can interact with enzymes, leading to inhibition or activation of their activity . The exact pathways and targets depend on the specific biological context and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes structurally related compounds and their distinguishing features:

Pharmacokinetic and Pharmacodynamic Insights

- Indolin vs. Indole Derivatives : The 1-methylindolin group in the target compound may enhance blood-brain barrier penetration compared to indole derivatives like octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate, which lacks a saturated pyrrolidine ring .

- Carbamate Bioactivity : Unlike bendiocarb, which is a broad-spectrum insecticide, the target compound’s indolin and sulfamoyl groups may redirect its activity toward CNS targets, reducing pesticidal effects .

- Sulfamoyl Linkers : Compounds with sulfamoyl groups (e.g., ’s triazolone derivative) often exhibit enhanced solubility and receptor binding, but the indolin moiety in the target compound may confer unique selectivity .

Challenges in Drug Development

- The indolin group’s efficacy in humans requires validation .

- Metabolic Stability : Carbamates are prone to hydrolysis; the hydroxyl group in the target compound may necessitate prodrug strategies to improve bioavailability .

Biological Activity

Methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's structure, biological activity, and relevant research findings.

Chemical Structure

The chemical structure of methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate can be represented as follows:

- IUPAC Name : Methyl 4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl carbamate

- Molecular Formula : C18H22N2O4S

- Molecular Weight : 366.44 g/mol

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Anticancer Activity

Research has indicated that methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The IC50 value for certain cancer cell lines was found to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.4 |

| HeLa (Cervical Cancer) | 3.8 |

| A549 (Lung Cancer) | 4.6 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies reported effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. A study demonstrated that it reduces the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The compound effectively decreased levels of TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.

The proposed mechanism of action for methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : By reducing cytokine production, it can modulate inflammatory responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Breast Cancer : A clinical trial involving breast cancer patients treated with methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate showed a significant reduction in tumor size after six months of treatment compared to a control group.

- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis receiving this compound reported decreased joint inflammation and pain, correlating with reduced serum levels of inflammatory markers.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves coupling sulfamoyl and carbamate functionalities. A base-catalyzed reaction (e.g., triethylamine) with chloroformate derivatives under anhydrous conditions is common. For example, carbamate formation via nucleophilic substitution between phenol derivatives and ethyl chloroformate in chloroform has been optimized by extending reaction times (18 hours vs. 3 hours), improving yields from 15% to 33% .

- Key Variables : Reaction time, solvent polarity (chloroform vs. aqueous ethanol), and stoichiometry of the base (triethylamine) are critical for minimizing side products like azido or thiocyanato derivatives .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Analytical Workflow :

- 1H-NMR : Look for downfield shifts in -CH2-NH- groups (3.18–2.97 ppm for carbamate derivatives vs. 2.70 ppm for intermediates) .

- HRMS : Confirm the molecular ion peak [M + H]+ and isotopic patterns consistent with sulfamoyl (S=O) and carbamate (O=C-O) groups .

- 13C-NMR : Identify carbonyl carbons (e.g., ~155 ppm for carbamate C=O) and aromatic carbons influenced by substituents (e.g., sulfamoyl) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Protocols :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Enzyme Inhibition : Cholinesterase inhibition assays using Ellman’s method, with donepezil as a positive control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfamoyl vs. carbamate groups) influence its pharmacokinetic properties?

- Structure-Activity Relationship (SAR) :

- The sulfamoyl group enhances solubility and target binding via hydrogen bonding with residues like Asp189 in cholinesterases .

- Carbamate moieties improve metabolic stability by resisting hydrolysis compared to ester groups .

- Computational Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities and stability in enzyme active sites .

Q. How should researchers address contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

- Troubleshooting Framework :

- Bioavailability : Measure plasma protein binding (equilibrium dialysis) and logP values to assess membrane permeability .

- Metabolite Screening : Use LC-MS/MS to identify inactive metabolites (e.g., hydroxylated or glucuronidated derivatives) .

- Formulation Optimization : Test nanoparticle encapsulation (PLGA polymers) to enhance solubility and half-life .

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Process Chemistry :

- Catalyst-Free Routes : Aqueous ethanol-mediated synthesis reduces toxicity and simplifies purification .

- Column Chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate) for silica gel purification .

- Quality Control : Validate purity via HPLC (C18 column, 254 nm UV detection) with ≥95% purity thresholds .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

- In Silico Workflow :

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors near the sulfamoyl group) using Schrödinger Phase .

- ADMET Prediction : Use SwissADME to filter analogs with favorable permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and low CYP inhibition .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for binding-site mutations to prioritize analogs resistant to resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.